Cas no 356572-06-0 (N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide)

N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide
- (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Benzamide, N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl]-
- N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
- AKOS002176396
- AKOS005610194
- F0881-0043
- 356572-06-0
-
- Inchi: 1S/C19H13N3O2S2/c23-17(12-6-2-1-3-7-12)21-22-18(24)16(26-19(22)25)10-13-11-20-15-9-5-4-8-14(13)15/h1-11,20H,(H,21,23)
- InChI Key: YXFHMCBOGNKSAG-UHFFFAOYSA-N
- SMILES: C(NN1C(=O)C(=CC2C3=C(NC=2)C=CC=C3)SC1=S)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 379.04491901g/mol
- Monoisotopic Mass: 379.04491901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 122Ų
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- pka: 7?+-.0.20(Predicted)
N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0881-0043-50mg |
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
356572-06-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0881-0043-5mg |
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
356572-06-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0881-0043-20μmol |
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
356572-06-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0881-0043-2mg |
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
356572-06-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0881-0043-3mg |
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
356572-06-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0881-0043-15mg |
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
356572-06-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0881-0043-5μmol |
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
356572-06-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0881-0043-30mg |
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
356572-06-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0881-0043-2μmol |
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
356572-06-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0881-0043-25mg |
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
356572-06-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
Additional information on N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide
N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide (CAS No. 356572-06-0): An Overview of Its Structure, Synthesis, and Biological Applications
N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide (CAS No. 356572-06-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
The structure of N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide is characterized by a central thiazolidinone ring fused with a benzamide moiety and an indole substituent. The presence of the indole group is particularly noteworthy as it is a common motif in many biologically active molecules, including serotonin and tryptophan. The methylidene and sulfanylidene functionalities further contribute to the compound's structural complexity and potential reactivity.
Recent studies have focused on the synthesis of N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide using various methodologies. One notable approach involves the condensation of 4-aminothiazolidinone with an appropriate indole derivative in the presence of a suitable catalyst. This method has been shown to yield high purity products with good yields, making it a preferred choice for large-scale synthesis.
In terms of biological applications, N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbenzamide has demonstrated promising activity in several areas. For instance, it has been evaluated for its anti-inflammatory properties in vitro and in vivo models. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
Furthermore, research has also explored the anti-cancer potential of N-(5Z)-5-(1H-indol-3-yl)methylidene-4-oxyo2-sulfanylidene1,3-thiazolidin3-y-lbenzamide. In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and cell cycle arrest, thereby inhibiting tumor growth. These findings have led to further investigations into its mechanism of action and potential use in cancer therapy.
The anti-viral properties of N-(5Z)-5-(1H-indol-3-y-l)methylidene4-oxyo2-sulfanylidene1,3-thiazolidin3-y-lbenzamide have also been investigated. Preliminary studies have shown that it can inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). This activity is attributed to its ability to interfere with viral entry or replication processes within host cells.
Despite its promising biological activities, further research is needed to fully understand the mechanisms underlying the effects of N-(5Z)-5-(1H-indol-y-l)methyliden-e4-oxyo2-sulfanylidene1,3-thia-zolidin3-y-lbenzamide. Ongoing studies are focused on optimizing its pharmacokinetic properties and evaluating its safety profile in preclinical models.
In conclusion, N-(5Z)-5-(1H-indol-y-l)methyliden-e4-oxyo2-sulfanylidene1,3-thia-zolidin3-y-lbenzamide (CAS No. 356572–06–0) represents a promising compound with diverse biological activities. Its unique structure and potential therapeutic applications make it an important subject for continued research in medicinal chemistry and drug development.
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